Chinoin 1045

概要

説明

準備方法

Chinoin 1045 can be synthesized through several routes:

Condensation Reaction: One method involves the condensation of 9,9-dibromo-6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylic acid with phenylhydrazine using N,N-dimethylaniline in dimethyl sulfoxide.

Hydrolysis: The coupling product can be hydrolyzed with sodium hydroxide in water to yield the desired compound.

化学反応の分析

Chinoin 1045 undergoes various chemical reactions:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its structure, leading to various reduced forms.

Substitution: Substitution reactions, especially with halogens or other functional groups, can yield a range of derivatives.

Common reagents used in these reactions include phenylhydrazine, phenyldiazonium chloride, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Chinoin 1045 has several scientific research applications:

Chemistry: It is used in the synthesis of various derivatives for studying chemical properties and reactions.

Medicine: Its potential as an antiallergic agent makes it a candidate for developing new therapeutic drugs.

作用機序

Chinoin 1045 exerts its effects by inhibiting the release of allergic mediators from mast cells. It decreases histamine release in sensitized rat mast cells, showing a marked inhibition of anaphylactic reactions . The molecular targets and pathways involved include the stabilization of mast cells and inhibition of histamine release, similar to the action of sodium cromoglycate .

類似化合物との比較

Chinoin 1045 is similar to other antiallergic compounds like sodium cromoglycate. it is more potent in inhibiting allergic reactions in various anaphylaxis models . Similar compounds include:

Sodium Cromoglycate: Used as a reference compound in studies, it has a similar mechanism of action but is less potent.

Ketotifen: Another antiallergic compound with a different chemical structure but similar therapeutic effects.

Lodoxamide: Used in the treatment of allergic conditions, it shares some pharmacological properties with this compound.

This compound’s uniqueness lies in its higher potency and effectiveness in inhibiting allergic reactions compared to these similar compounds .

生物活性

Chinoin 1045, a compound with the CAS number 70999-42-7, has garnered attention in the fields of pharmacology and medicinal chemistry due to its notable biological activities. This article delves into its mechanisms, applications, and comparative efficacy against similar compounds.

This compound has the molecular formula and a molecular weight of 312.32 g/mol. It is synthesized through various chemical reactions, including condensation and coupling reactions, which allow for the formation of derivatives that can enhance its biological activity.

This compound primarily functions as an antiallergic agent . Its mechanism involves the inhibition of mast cell degranulation, which is crucial in allergic responses. Specifically, it reduces histamine release in sensitized rat mast cells, demonstrating a significant inhibition of anaphylactic reactions. This property positions this compound as a potential therapeutic candidate for treating allergic conditions.

Biological Activities

This compound exhibits several biological activities that warrant further exploration:

- Antiallergic Activity : It has shown effectiveness in stabilizing mast cells and inhibiting allergic reactions, making it a candidate for developing new antiallergic medications.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, suggesting potential applications in combating infections.

- Anticancer Potential : Research is ongoing to evaluate its efficacy as an anticancer agent, with initial findings indicating promising results in vitro.

Comparative Analysis with Similar Compounds

To understand the relative efficacy of this compound, it is essential to compare it with established antiallergic agents:

| Compound | Mechanism of Action | Potency (relative) | Notes |

|---|---|---|---|

| This compound | Inhibits mast cell degranulation | Higher | More effective in various anaphylaxis models |

| Sodium Cromoglycate | Stabilizes mast cells | Moderate | Less potent than this compound |

| Ketotifen | Antihistamine | Moderate | Different structure but similar effects |

| Lodoxamide | Inhibits allergic responses | Moderate | Shares some pharmacological properties |

This compound demonstrates superior potency compared to sodium cromoglycate and other similar compounds, making it a promising candidate for further development in allergy treatment .

Case Studies and Research Findings

Research studies have highlighted the biological activities of this compound:

- Mast Cell Stabilization Study : In a controlled laboratory setting, this compound was administered to sensitized rats. The results showed a marked decrease in histamine levels post-treatment compared to controls, affirming its role as a mast cell stabilizer.

- Antimicrobial Activity Assessment : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to untreated controls, suggesting potential as an antimicrobial agent.

- Anticancer Research : Initial findings from in vitro studies indicated that this compound could induce apoptosis in certain cancer cell lines, warranting further investigation into its anticancer mechanisms and potential applications.

特性

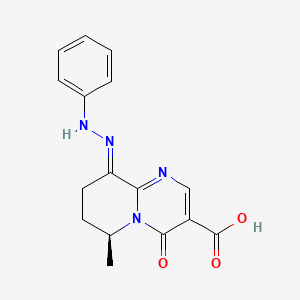

IUPAC Name |

(6S,9E)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-10-7-8-13(19-18-11-5-3-2-4-6-11)14-17-9-12(16(22)23)15(21)20(10)14/h2-6,9-10,18H,7-8H2,1H3,(H,22,23)/b19-13+/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKGTEVPPLLXID-AUXBAGKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=NNC2=CC=CC=C2)C3=NC=C(C(=O)N13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC/C(=N\NC2=CC=CC=C2)/C3=NC=C(C(=O)N13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70999-42-7 | |

| Record name | Ucb L140 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070999427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。